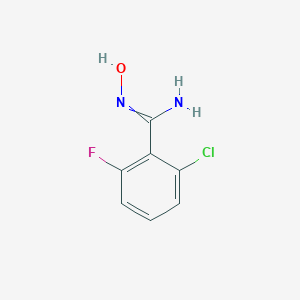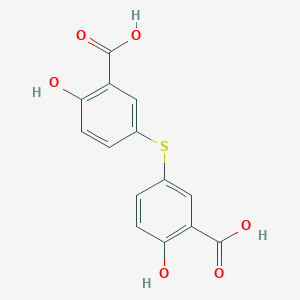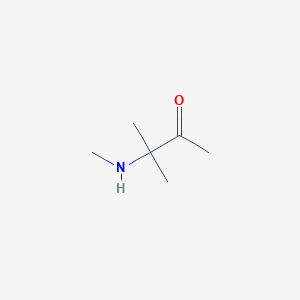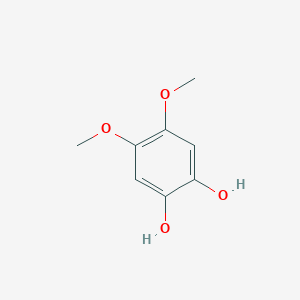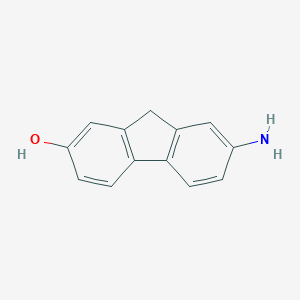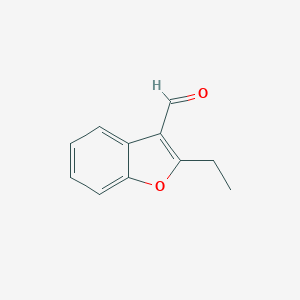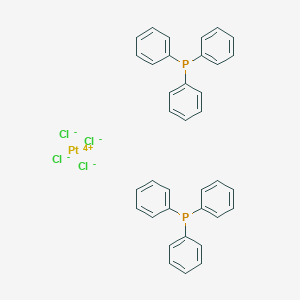
Tetracloro(trifenilfosfano)platino(IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum(4+);triphenylphosphane;tetrachloride is a coordination compound consisting of a platinum ion in the +4 oxidation state, coordinated with triphenylphosphane and tetrachloride ligands. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
Platinum(4+);triphenylphosphane;tetrachloride has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in anticancer therapies due to its ability to interact with DNA and other cellular components.
Industry: Employed in the production of fine chemicals and pharmaceuticals, as well as in materials science for the development of new materials with unique properties.
Mecanismo De Acción
Target of Action
It is known that this compound is primarily used as a reagent for the synthesis of other platinum compounds .
Mode of Action
The cis-Bis(triphenylphosphine)platinum(II) chloride is a metal phosphine complex with the formula PtCl2[P(C6H5)3]2 . Both cis and trans isomers are known, and they are square planar about the central platinum atom . The cis isomer is the thermodynamic product due to triphenylphosphine being a strong trans effect ligand .
Biochemical Pathways
Similar compounds are generally used as catalysts for various coupling reactions .
Pharmacokinetics
It is known that the compound is a white to yellow powder , and it is slightly soluble in chloroform and toluene .
Result of Action
It is known that the complex undergoes photoisomerization .
Action Environment
The action of cis-Bis(triphenylphosphine)platinum(II) chloride can be influenced by environmental factors such as temperature and light due to its photoisomerization property . Furthermore, the presence of excess triphenylphosphine can convert the trans isomer to the cis complex .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(4+);triphenylphosphane;tetrachloride typically involves the reaction of platinum(IV) chloride with triphenylphosphane in an appropriate solvent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
PtCl4+2PPh3→Pt(PPh3)2Cl4
Industrial Production Methods
In industrial settings, the production of Platinum(4+);triphenylphosphane;tetrachloride may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Platinum(4+);triphenylphosphane;tetrachloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents such as hydrogen or hydrazine.
Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine and oxygen.
Reduction: Reducing agents such as hydrogen gas or hydrazine are typically used.
Substitution: Ligand exchange reactions often involve the use of other phosphane ligands or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state complexes, while reduction can yield lower oxidation state species.
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(triphenylphosphine)platinum(0): A related compound with platinum in the zero oxidation state, used as a precursor to other platinum complexes.
Tetrakis(triphenylphosphine)palladium(0): A palladium analogue with similar coordination chemistry and applications in catalysis.
Tetrakis(triphenylphosphine)nickel(0): A nickel analogue with similar properties and uses in organic synthesis.
Uniqueness
Platinum(4+);triphenylphosphane;tetrachloride is unique due to its higher oxidation state and specific coordination environment, which impart distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile platinum complexes.
Propiedades
IUPAC Name |
platinum(4+);triphenylphosphane;tetrachloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.4ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;/h2*1-15H;4*1H;/q;;;;;;+4/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUWDHXJKGZVAG-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Cl4P2Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystals. |
Source


|
| Record name | Bis(triphenylphosphine)platinum chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12366 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10199-34-5 |
Source


|
| Record name | Bis(triphenylphosphine)palladium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-[(E)-2-phenylethenyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B167623.png)
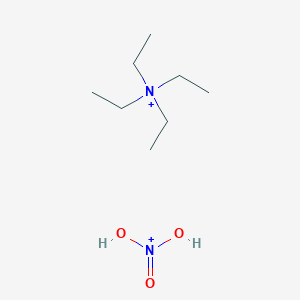
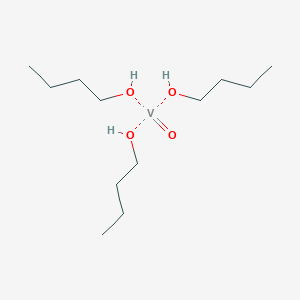



![4-[2-[4,4-Bis(tert-butylperoxy)cyclohexyl]propan-2-yl]-1,1-bis(tert-butylperoxy)cyclohexane](/img/structure/B167638.png)
